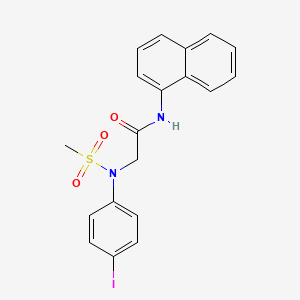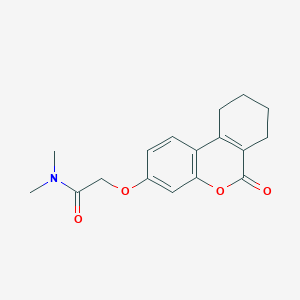![molecular formula C22H22ClN3O3 B4874261 1-(5-CHLORO-2-METHYLPHENYL)-4-[3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE](/img/structure/B4874261.png)
1-(5-CHLORO-2-METHYLPHENYL)-4-[3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE
Descripción general
Descripción
1-(5-CHLORO-2-METHYLPHENYL)-4-[3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a chloromethylphenyl group and an oxazole carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-CHLORO-2-METHYLPHENYL)-4-[3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of appropriate diamines with diols under catalytic conditions . The chloromethylphenyl group can be introduced through nucleophilic substitution reactions, while the oxazole carbonyl group is often formed via cyclization reactions involving aldehydes and nitriles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the advanced methods employed in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-CHLORO-2-METHYLPHENYL)-4-[3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-(5-CHLORO-2-METHYLPHENYL)-4-[3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(5-CHLORO-2-METHYLPHENYL)-4-[3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
1-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE: A simpler derivative with similar structural features.
1-(5-CHLORO-2-METHOXYPHENYL)-3-(5-CHLORO-2-METHYLPHENYL)UREA: Another related compound with different functional groups.
Uniqueness
1-(5-CHLORO-2-METHYLPHENYL)-4-[3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE is unique due to its combination of a piperazine ring, chloromethylphenyl group, and oxazole carbonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-15-6-7-17(23)13-20(15)25-8-10-26(11-9-25)22(27)21-14-19(24-29-21)16-4-3-5-18(12-16)28-2/h3-7,12-14H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVTVCXRJOULJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC(=NO3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,3-benzodioxol-5-yl)-N-[2-(3-chlorophenyl)ethyl]acrylamide](/img/structure/B4874184.png)
![methyl 2-(1-benzyl-3-nitro-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4874191.png)
![2-({5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4874203.png)
![2-ETHYL-1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE](/img/structure/B4874210.png)

![3-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-N-(2-METHYLPHENYL)PROPANAMIDE](/img/structure/B4874227.png)

![2-[(4-methylphenyl)sulfonyl]-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide](/img/structure/B4874238.png)
![N-[1-(4-methoxyphenyl)ethyl]-N'-(2-methylphenyl)thiourea](/img/structure/B4874249.png)

![N-[2-(benzylsulfanyl)ethyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4874268.png)

![2-{[({5-[1-(2,4-difluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4874272.png)
![3-[4-(benzyloxy)phenyl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4874285.png)
